5-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1,3,4-oxadiazole-2-carboxamide
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Overview
Description
5-(3-Chlorobenzyl)-N~2~-(4-fluorobenzyl)-1,3,4-oxadiazole-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of chlorobenzyl and fluorobenzyl groups attached to the oxadiazole ring, making it a molecule of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorobenzyl)-N~2~-(4-fluorobenzyl)-1,3,4-oxadiazole-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Benzyl Groups: The chlorobenzyl and fluorobenzyl groups can be introduced via nucleophilic substitution reactions using appropriate benzyl halides.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the oxadiazole derivative with an amine or ammonia.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorobenzyl)-N~2~-(4-fluorobenzyl)-1,3,4-oxadiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(3-Chlorobenzyl)-N~2~-(4-fluorobenzyl)-1,3,4-oxadiazole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3-chlorobenzyl)-N~2~-(4-fluorobenzyl)-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chlorobenzyl)-1,3,4-oxadiazole-2-thiol
- 5-(4-Fluorobenzyl)-1,3,4-oxadiazole-2-thiol
- 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carboxamide
Uniqueness
5-(3-Chlorobenzyl)-N~2~-(4-fluorobenzyl)-1,3,4-oxadiazole-2-carboxamide is unique due to the presence of both chlorobenzyl and fluorobenzyl groups, which may confer distinct chemical and biological properties compared to other similar compounds. This dual substitution pattern can influence its reactivity, stability, and interaction with biological targets, making it a compound of particular interest in research.
Properties
Molecular Formula |
C17H13ClFN3O2 |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
5-[(3-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxamide |
InChI |
InChI=1S/C17H13ClFN3O2/c18-13-3-1-2-12(8-13)9-15-21-22-17(24-15)16(23)20-10-11-4-6-14(19)7-5-11/h1-8H,9-10H2,(H,20,23) |
InChI Key |
NRSVWHLTFDZNKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=NN=C(O2)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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